molecular formula C19H20O5 B11047984 4,5,6-Trimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

4,5,6-Trimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

Cat. No.: B11047984
M. Wt: 328.4 g/mol
InChI Key: PJZAVNKQXVJJQB-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-3-(4-methoxyphenyl)-1-indanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trimethoxyindane core with an additional methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethoxy-3-(4-methoxyphenyl)-1-indanone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable indanone derivative under acidic or basic conditions. This is followed by methylation reactions to introduce the methoxy groups at the desired positions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-3-(4-methoxyphenyl)-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4,5,6-Trimethoxy-3-(4-methoxyphenyl)-1-indanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-3-(4-methoxyphenyl)-1-indanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Trimethoxy-1-indanone: Lacks the additional methoxyphenyl group, resulting in different chemical properties and reactivity.

    3-(4-Methoxyphenyl)-1-indanone: Does not have the trimethoxy substitution on the indanone core, affecting its overall behavior in reactions.

    4,5,6-Trimethoxy-2-indanone: The position of the methoxy groups is different, leading to variations in chemical and biological activities.

Uniqueness

4,5,6-Trimethoxy-3-(4-methoxyphenyl)-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

4,5,6-trimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C19H20O5/c1-21-12-7-5-11(6-8-12)13-9-15(20)14-10-16(22-2)18(23-3)19(24-4)17(13)14/h5-8,10,13H,9H2,1-4H3

InChI Key

PJZAVNKQXVJJQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC

Origin of Product

United States

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